molecular formula C11H6O2 B1340155 3,5-Diethynylbenzoic acid CAS No. 883106-26-1

3,5-Diethynylbenzoic acid

Cat. No. B1340155
M. Wt: 170.16 g/mol
InChI Key: KUZBIUTZPWIHSI-UHFFFAOYSA-N
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Description

3,5-Diethynylbenzoic acid is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethynyl groups. This compound is not directly discussed in the provided papers, but its structure can be inferred to be similar to other substituted benzoic acids such as 3,5-dimethylbenzoic acid and 3,5-dihydroxybenzoic acid, which are mentioned in the papers .

Synthesis Analysis

The synthesis of substituted benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid involves bromination, azidonation, and reduction . Although the exact synthesis of 3,5-diethynylbenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to introduce the ethynyl groups.

Molecular Structure Analysis

The molecular structure of substituted benzoic acids can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid has been determined, revealing a monoclinic crystal structure and providing detailed bond lengths and angles . These findings can give insights into the expected molecular geometry and electron distribution of 3,5-diethynylbenzoic acid.

Chemical Reactions Analysis

Substituted benzoic acids can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, 3,5-dihydroxybenzoic acid and its derivatives have been used to form supramolecular assemblies with N-donor compounds, demonstrating the potential for molecular recognition and hydrogen bonding capabilities . Similarly, 3,5-diethynylbenzoic acid could be expected to engage in reactions that exploit its ethynyl groups and carboxylic acid functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoic acids can vary depending on the substituents attached to the benzene ring. For instance, the presence of methyl groups in 3,5-dimethylbenzoic acid affects its bond distances and angles . The ethynyl groups in 3,5-diethynylbenzoic acid would likely influence its reactivity, boiling and melting points, solubility, and other physical properties. However, specific data on 3,5-diethynylbenzoic acid is not provided in the papers.

Scientific Research Applications

Biomarker Identification in Nutritional Research

3,5-Diethynylbenzoic acid derivatives, such as 3,5-dihydroxybenzoic acid (3,5-DHBA), are studied for their potential as biomarkers in nutritional research. For instance, Zhu et al. (2014) found that alkylresorcinol metabolites like 3,5-DHBA could be potential biomarkers for whole-grain wheat and rye intake in epidemiologic studies, offering a promising tool for assessing dietary patterns and their health impacts (Zhu et al., 2014).

Material Science and Photonics

Research by Marder et al. (1994) highlights the application of 3,5-diethynylbenzoic acid derivatives in material sciences, particularly in the development of chromophores for poled-polymer electrooptic modulators. These materials are significant for their potential use in high-speed electrooptic switching elements, which are essential for telecommunications applications (Marder et al., 1994).

Analytical Chemistry Techniques

The work of Koskela et al. (2008) demonstrates the relevance of 3,5-diethynylbenzoic acid derivatives in analytical chemistry, particularly in quantifying alkylresorcinol metabolites in biological samples. This has implications for large-scale epidemiological studies and the exploration of the association between dietary intake and diseases (Koskela et al., 2008).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, involving 3,5-diethynylbenzoic acid derivatives, is a significant area of research. Tamer et al. (2015) studied the structural, spectroscopic, and nonlinear optical properties of such compounds, contributing to the development of materials with potential applications in photonics and materials science (Tamer et al., 2015).

Photophysical Properties

Studies on the photophysical properties of compounds containing 3,5-diethynylbenzoic acid derivatives are crucial in the field of photonics. Adhikari et al. (2007) synthesized and characterized carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores, which exhibited high quantum yields of fluorescence, indicating their potential use in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Safety And Hazards

Safety data sheets suggest that 3,5-Diethynylbenzoic acid may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas .

properties

IUPAC Name

3,5-diethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZBIUTZPWIHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476232
Record name 3,5-Diethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethynylbenzoic acid

CAS RN

883106-26-1
Record name 3,5-Diethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
OB Torres - 2011 - rave.ohiolink.edu
In this work synthetic peptides were used to study peptide tertiary structure nucleation and to probe the structural determinants of membrane activity. In the first study, we “crippled” 21-…
Number of citations: 2 rave.ohiolink.edu
WD Jang - Macromolecular Research, 2005 - Springer
A three-layered poly(benzyl ether) dendrimer having a bis-ethynylbenzene core was synthesized and characterized with 1 H NMR and MALDI-TOF-MS spectroscopy. The dendrimer …
Number of citations: 8 link.springer.com
Q Liu, Q Xia, Y Xiong, BS Li, BZ Tang - Macromolecules, 2020 - ACS Publications
Chiral polytriazole derivatives carrying teraphenylethene (TPE) and l-phenylalanine were synthesized, which had a TPE backbone and a chiral l-phenylalanine pendant in common, but …
Number of citations: 30 pubs.acs.org
Y Wu, A Kaur, E Fowler, MM Wiedmann… - ACS Chemical …, 2019 - ACS Publications
Stapled peptides have great potential as modulators of protein–protein interactions (PPIs). However, there is a vast landscape of chemical features that can be varied for any given …
Number of citations: 28 pubs.acs.org
S Suzuki, F Ishiwari, K Nakazono… - Chemical …, 2012 - pubs.rsc.org
Pendant rotaxane switch-tethering poly(m-phenylene diethynylene) was synthesized by the polyoxidative coupling of a rotaxane containing an axle-terminal m-diethynylbenzene group …
Number of citations: 46 pubs.rsc.org
P Bojarová, MR Tavares, D Laaf… - Journal of …, 2018 - jnanobiotechnology.biomedcentral …
Galectin-3 (Gal-3) is a promising target in cancer therapy with a high therapeutic potential due to its abundant localization within the tumor tissue and its involvement in tumor …
L Havelková, B Bashta, M Vaňková, J Zedník… - Available at SSRN … - papers.ssrn.com
An atom-economic one-step chain-growth coordination homopolymerization providing high yields of functionalized hyper-cross-linked polyacetylenes with a permanent micro/…
Number of citations: 0 papers.ssrn.com
MT Stone - 2005 - search.proquest.com
Several different m-phenylene ethynylene (m PE) folding oligomers or foldamers were designed, synthesized, and studied. These chain molecules have been shown to adopt a helical …
Number of citations: 3 search.proquest.com
J Gaynord - 2020 - repository.cam.ac.uk
Peptides are useful modulators of protein-protein interactions (PPIs) and cellular membranes, both of which are traditionally challenging to target using small molecules. Often …
Number of citations: 3 www.repository.cam.ac.uk
R van der Weegen - 2015 - research.tue.nl
The non-covalent synthesis of functional supramolecular architectures offers great promise for the fabrication of well-defined organic nanostructures for a variety of applications. Nature …
Number of citations: 4 research.tue.nl

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